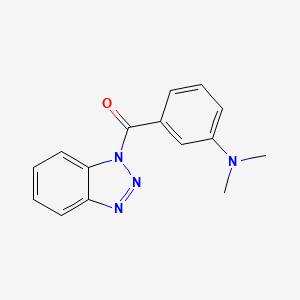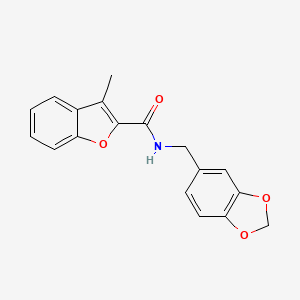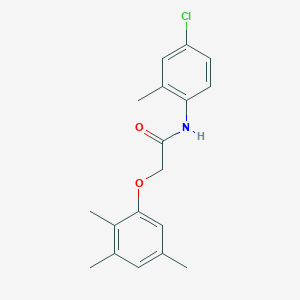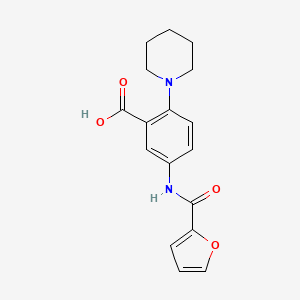![molecular formula C19H22N2O3 B5831199 N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)
N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was initially introduced as a selective inhibitor of the NF-κB pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell survival. However, recent studies have revealed that BAY 11-7082 has a broader range of targets and can modulate various signaling pathways, making it a promising candidate for drug development.
Mecanismo De Acción
BAY 11-7082 exerts its effects through the inhibition of various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the Wnt/β-catenin pathway. It functions as an inhibitor of the ubiquitin-proteasome system, which is involved in the degradation of various proteins, including those involved in the regulation of these pathways. By inhibiting the degradation of these proteins, BAY 11-7082 can modulate their activity, leading to the downstream effects observed in various diseases.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the suppression of inflammation, and the reduction of oxidative stress. Additionally, it has been found to modulate various cellular processes, including DNA repair, autophagy, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BAY 11-7082 in lab experiments is its broad range of targets, which allows for the modulation of various signaling pathways. Moreover, it has been extensively studied and has a well-established mechanism of action, making it a reliable tool for research. However, one of the limitations of using BAY 11-7082 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on BAY 11-7082. One of the areas of interest is the development of more specific inhibitors of the ubiquitin-proteasome system, which could help to minimize off-target effects. Additionally, there is a need for further studies to elucidate the downstream effects of BAY 11-7082 on various signaling pathways and cellular processes. Furthermore, the potential therapeutic applications of BAY 11-7082 in various diseases, including cancer, inflammation, and neurodegenerative disorders, warrant further investigation.
Métodos De Síntesis
BAY 11-7082 can be synthesized using a multistep process that involves the condensation of 2-ethoxybenzoic acid with 2-aminobenzamide, followed by acylation with butyryl chloride. The final product is obtained through a purification process involving recrystallization and chromatography.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, BAY 11-7082 has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. Moreover, it has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-9-18(22)20-15-11-6-7-12-16(15)21-19(23)14-10-5-8-13-17(14)24-4-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYKECOFYAKFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5831121.png)
![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)
![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)

![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)




